16a-Hydroxyestrone 16-b-D-glucuronide
Overview
Description
16a-Hydroxyestrone 16-b-D-glucuronide, also known as 16α-OHE1-G or 16α-OHE1-16G, is a metabolite of estrogen. It is formed when estrogen is metabolized in the liver and then excreted in the urine. This metabolite has been the subject of scientific research due to its potential role in the development of estrogen-related cancers.
Scientific Research Applications
Breast Cancer Research
Specific Scientific Field
Oncology, specifically breast cancer research.
Application Summary
16α-Hydroxyestrone 16-β-D-glucuronide serves as a valuable biomarker in breast cancer studies. Researchers investigate its role in estrogen metabolism patterns and its potential implications for breast cancer pathophysiology.
Experimental Procedures
Researchers typically employ the following methods:
Results and Outcomes
- Association with Breast Cancer Risk : Elevated levels of 16α-Hydroxyestrone 16-β-D-glucuronide may correlate with increased breast cancer risk .
- Estrogen Metabolism : Investigate the ratio of 16α-hydroxyestrone to 2-hydroxyestrone. The latter is less estrogenic and may play a role in breast cancer development .
Glycobiology Research
Specific Scientific Field
Glycobiology.
Application Summary
Researchers utilize 16α-Hydroxyestrone 16-β-D-glucuronide as a tool to study glycobiology. Its interactions with glycan-binding proteins and glycosylation pathways provide insights into cellular processes.
Experimental Procedures
Results and Outcomes
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJQBHANCHTOW-OWYKRJLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha-Hydroxyestrone 16-beta-D-Glucuronide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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